molecular formula C25H22N2O3 B15004681 7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B15004681
M. Wt: 398.5 g/mol
InChI Key: CRZAPZBQRVDCRX-UHFFFAOYSA-N
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Description

10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound that features a benzodioxole moiety and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The diazatetraphenone core is then constructed through a series of condensation reactions involving appropriate amines and ketones under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and continuous flow reactors for condensation reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The ketone group in the diazatetraphenone core can be reduced to alcohols.

    Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The diazatetraphenone core may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is unique due to its combination of a benzodioxole moiety and a diazatetraphenone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C25H22N2O3/c1-25(2)11-18-23(19(28)12-25)22(14-5-8-20-21(10-14)30-13-29-20)16-6-7-17-15(24(16)27-18)4-3-9-26-17/h3-10,22,27H,11-13H2,1-2H3

InChI Key

CRZAPZBQRVDCRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

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